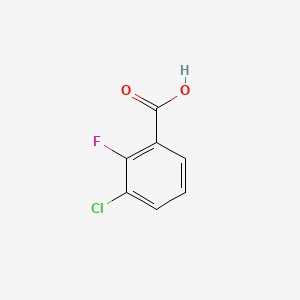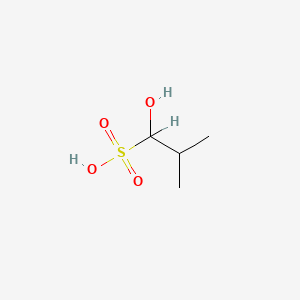
1-Hydroxy-2-methyl-1-propanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-methyl-1-propanesulfonic acid is an organic compound with the molecular formula C4H10O4S. It is a sulfonic acid derivative that is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to act as a strong acid and its solubility in water, making it useful in a variety of chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hydroxy-2-methyl-1-propanesulfonic acid can be synthesized through several methods. One common method involves the radical copolymerization of 2-hydroxyethyl methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid . The reaction is typically carried out in a polymerization flask at 70°C under a nitrogen atmosphere. The reagents used include 2-hydroxyethyl methacrylate, 2-acrylamido-2-methyl-1-propanesulfonic acid, deionized water, and an initiator such as ammonium persulfate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes utilize similar reagents and conditions as the laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-2-methyl-1-propanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonic acid salts.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives and salts, which have applications in different chemical processes .
Aplicaciones Científicas De Investigación
1-Hydroxy-2-methyl-1-propanesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of polymers and copolymers.
Biology: This compound is used in the preparation of buffers and as a stabilizing agent in biochemical assays.
Industry: It is used in wastewater treatment to remove heavy metal ions and as a component in proton exchange membranes for fuel cells
Mecanismo De Acción
The mechanism of action of 1-hydroxy-2-methyl-1-propanesulfonic acid involves its ability to interact with various molecular targets and pathways. In biochemical applications, it acts as a buffer, maintaining the pH of solutions within a specific range. In industrial applications, its sulfonic acid group interacts with metal ions, facilitating their removal from solutions .
Comparación Con Compuestos Similares
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: Similar in structure but used primarily in polymer synthesis.
2-Hydroxyethyl methacrylate: Often used in combination with 1-hydroxy-2-methyl-1-propanesulfonic acid in polymerization reactions.
3-Hydroxy-2-methyl-1-propanesulfonic acid: Another sulfonic acid derivative with similar properties.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and sulfonic acid groups, which confer distinct chemical properties. Its ability to form hydrogels and act as a strong acid makes it particularly valuable in various applications .
Propiedades
IUPAC Name |
1-hydroxy-2-methylpropane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFPKJXZHOOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13023-74-0 |
Source


|
| Record name | 1-Hydroxy-2-methyl-1-propanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide](/img/structure/B2751482.png)
![9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2751489.png)
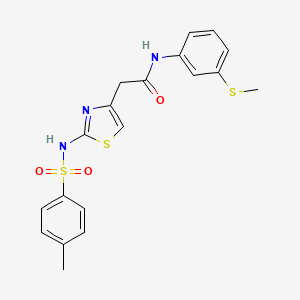
![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)
![(2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2751493.png)

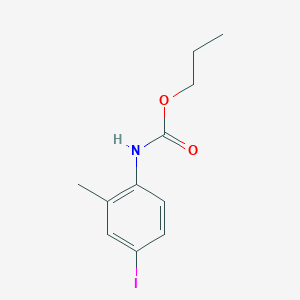
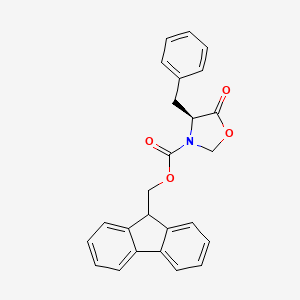
![3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2751497.png)
![N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2751498.png)
![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2751499.png)
